[trans-2-(Hydroxymethyl)cyclobutyl]methanol

Catalog No.
S6595571
CAS No.
7371-64-4
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[trans-2-(Hydroxymethyl)cyclobutyl]methanol

CAS Number

7371-64-4

Product Name

[trans-2-(Hydroxymethyl)cyclobutyl]methanol

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methanol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2/t5-,6-/m0/s1

InChI Key

GAADRFVRUBFCML-WDSKDSINSA-N

SMILES

C1CC(C1CO)CO

Canonical SMILES

C1CC(C1CO)CO

Isomeric SMILES

C1C[C@H]([C@@H]1CO)CO

[trans-2-(Hydroxymethyl)cyclobutyl]methanol is a small organic compound with the chemical formula C6_6H12_{12}O2_2. It features a four-membered cyclobutane ring, which is characterized by its strained structure due to the bond angles required to maintain the closed ring. This compound contains two hydroxymethyl groups attached to adjacent carbon atoms on the cyclobutane ring, with a terminal methanol group, giving it unique chemical properties and potential applications in various fields including organic synthesis and medicinal chemistry.

Organic Synthesis:

trans-2-(Hydroxymethyl)cyclobutyl]methanol, also known as cyclobutane-1,2-diyldimethanol, finds use as a versatile building block in organic synthesis due to its functional groups. The presence of both a hydroxyl group (OH) and a methylene group (CH2) allows for various chemical transformations. Researchers can utilize it as a precursor for the synthesis of more complex molecules, including cyclic ethers, esters, and amines [].

Here are some examples:

  • Cyclization: The two hydroxyl groups can undergo cyclization reactions to form cyclic ethers with different ring sizes [].
  • Esterification: The hydroxyl group can be converted into an ester group through reaction with carboxylic acids, providing access to new ester derivatives [].
  • Amine formation: The hydroxyl group can be transformed into an amine group using various methods, enabling the synthesis of novel amine-containing molecules [].

Medicinal Chemistry:

The potential biological activity of trans-2-(Hydroxymethyl)cyclobutyl]methanol is an ongoing area of research. Studies are exploring its possible applications in drug development due to the presence of the cyclobutane ring and the functional groups. However, more research is required to understand its specific biological effects [].

Material Science:

The unique structure of trans-2-(Hydroxymethyl)cyclobutyl]methanol holds promise for applications in material science. Researchers are investigating its potential use in the development of new materials with specific properties, such as polymers or molecular frameworks [].

Bioconjugation:

The diol functionality of trans-2-(Hydroxymethyl)cyclobutyl]methanol makes it a candidate for bioconjugation reactions. Bioconjugation involves linking a small molecule to a biological molecule like a protein or antibody. This technique is useful in creating new probes for biological research and diagnostics [].

  • The specific research applications mentioned above are based on the potential offered by the molecule's structure and require further investigation.
  • Limited information is currently available on the specific research applications of trans-2-(Hydroxymethyl)cyclobutyl]methanol.

  • Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced further to create cyclobutane derivatives with different functional groups.
  • Substitution: Hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
  • Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

  • From oxidation, products like [trans-2-(Formyl)cyclobutyl]methanol or [trans-2-(Carboxyl)cyclobutyl]methanol may be formed.
  • Reduction leads to various cyclobutane derivatives.
  • Substitution reactions yield substituted cyclobutane derivatives.

Synthetic Routes

The synthesis of [trans-2-(Hydroxymethyl)cyclobutyl]methanol typically involves:

  • Cyclization of Precursors: This can be achieved through various methods depending on the starting materials.
  • Reduction of Ketones: A common synthetic route includes reducing [trans-2-(Hydroxymethyl)cyclobutyl]methanone using reducing agents like sodium borohydride or lithium aluminum hydride in an inert atmosphere to prevent oxidation.

Industrial Production

For large-scale production, catalytic hydrogenation methods are often employed. This approach ensures high yield and purity while maintaining the stability of the cyclobutane ring.

[trans-2-(Hydroxymethyl)cyclobutyl]methanol serves multiple roles across different fields:

  • Organic Synthesis: It acts as a versatile building block for synthesizing complex organic molecules.
  • Biological Research: Investigated for its potential interactions with biomolecules and therapeutic properties.
  • Material Science: Explored for applications in developing new materials such as polymers or molecular frameworks.
  • Drug Development: Its unique structure makes it a potential precursor for novel pharmaceuticals .

Research into the interaction studies of [trans-2-(Hydroxymethyl)cyclobutyl]methanol focuses on its ability to form hydrogen bonds with biological molecules. This interaction may alter the structure and function of these biomolecules, potentially leading to significant biological effects. Additionally, metabolic transformations could result in active metabolites that further influence biological systems.

Several compounds share structural similarities with [trans-2-(Hydroxymethyl)cyclobutyl]methanol:

Compound NameStructure DescriptionUnique Features
[trans-1,2-Bis(hydroxymethyl)cyclobutane]Hydroxymethyl groups at different positionsDifferent positioning of hydroxymethyl groups
[cis-2-(Hydroxymethyl)cyclobutyl]methanolSimilar structure but with cis configurationCis configuration leads to different properties
[trans-2-(Hydroxymethyl)cyclopentyl]methanolCyclopentane ring instead of cyclobutaneLarger ring structure alters reactivity

Uniqueness

The uniqueness of [trans-2-(Hydroxymethyl)cyclobutyl]methanol lies in its trans configuration and the specific arrangement of hydroxymethyl groups. This configuration imparts distinct chemical and physical properties that differentiate it from similar compounds, enhancing its utility in research and industrial applications.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-11-23

Explore Compound Types